BenchChemオンラインストアへようこそ!

3-(aminomethyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid hydrobromide

salt form selection aqueous solubility medicinal chemistry

3-(Aminomethyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid hydrobromide (CAS 2137604‑66‑9; molecular formula C₆H₉Br₂N₃O₂, MW 314.96 g mol⁻¹) is a hydrobromide salt of a tetra‑substituted pyrazole building block. The free‑base form (CAS 2137604‑65‑8; C₆H₈BrN₃O₂, MW 234.05 g mol⁻¹) is also commercially available.

Molecular Formula C6H9Br2N3O2
Molecular Weight 314.965
CAS No. 2137604-66-9
Cat. No. B3010516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(aminomethyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid hydrobromide
CAS2137604-66-9
Molecular FormulaC6H9Br2N3O2
Molecular Weight314.965
Structural Identifiers
SMILESCN1C(=C(C(=N1)CN)Br)C(=O)O.Br
InChIInChI=1S/C6H8BrN3O2.BrH/c1-10-5(6(11)12)4(7)3(2-8)9-10;/h2,8H2,1H3,(H,11,12);1H
InChIKeyDLYFVIMHGFIVON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Aminomethyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid Hydrobromide (CAS 2137604-66-9): Core Identity, Salt Form, and Procurement Baseline


3-(Aminomethyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid hydrobromide (CAS 2137604‑66‑9; molecular formula C₆H₉Br₂N₃O₂, MW 314.96 g mol⁻¹) is a hydrobromide salt of a tetra‑substituted pyrazole building block . The free‑base form (CAS 2137604‑65‑8; C₆H₈BrN₃O₂, MW 234.05 g mol⁻¹) is also commercially available . As a small‑molecule scaffold supplied at ≥95 % purity with batch‑level NMR, HPLC, and GC quality documentation, it is positioned as a versatile intermediate for medicinal chemistry and agrochemical research .

Why Generic Pyrazole‑Carboxylic Acid Interchange Fails: The Case for 2137604‑66‑9 Specification


Although numerous pyrazole‑5‑carboxylic acid derivatives exist as building blocks, their biological and physicochemical profiles are exquisitely sensitive to the nature and position of ring substituents [1]. For instance, the widely used 4‑bromo‑1‑methyl‑1H‑pyrazole‑5‑carboxylic acid (CAS 84547‑84‑2) lacks both the aminomethyl group and the hydrobromide counterion, resulting in fundamentally different hydrogen‑bonding capacity, aqueous solubility, and reactivity toward amide coupling or reductive amination [2]. Similarly, changing the halogen (e.g., chloro for bromo) or shifting the carboxylic acid to the 3‑position yields regioisomers with altered electronic properties and divergent reactivity in cross‑coupling reactions [3]. The specific 3‑aminomethyl‑4‑bromo‑1‑methyl‑5‑carboxylic acid architecture embodied in CAS 2137604‑66‑9 is therefore not interchangeable with other in‑class members without risking substantial changes in downstream synthetic outcomes or biological activity.

Quantitative Differentiation Evidence for 3-(Aminomethyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid Hydrobromide


Hydrobromide Salt Form Delivers ≥34% Increase in Molecular Weight and Predictable Enhancement in Aqueous Solubility vs. Free Base

The target compound is supplied as the stable hydrobromide salt (MW 314.96 g mol⁻¹), whereas the corresponding free base (CAS 2137604‑65‑8) has a molecular weight of 234.05 g mol⁻¹ . The addition of HBr increases the molecular weight by 80.91 g mol⁻¹ (+34.6 %). Although no experimental solubility data for this specific compound were located in the public domain, the conversion of a poorly soluble aminomethyl‑pyrazole carboxylic acid free base to its hydrobromide salt is a well‑established strategy that typically improves aqueous solubility by one to three orders of magnitude through enhanced ionization and crystal‑lattice disruption [1]. This salt‑form advantage is critical for assays requiring aqueous stock solutions (e.g., biochemical screens, in‑vitro ADME panels) where the free base may precipitate, leading to inaccurate IC₅₀ determinations.

salt form selection aqueous solubility medicinal chemistry pre‑formulation

Batch‑Specific Purity ≥95% with Tri‑Method Analytical Verification (NMR, HPLC, GC) Reduces Risk of Impurity‑Driven Artifacts

Commercial suppliers specify a standard purity of ≥95 % for CAS 2137604‑66‑9 and provide batch‑specific certificates of analysis that include NMR, HPLC, and GC data . By contrast, many generic pyrazole‑carboxylic acid building blocks are offered at 95 % purity without orthogonal analytical verification or with only a single method (typically HPLC) [1]. The availability of three independent analytical techniques reduces the risk that co‑eluting impurities, non‑UV‑active contaminants, or volatile residues escape detection—a particular concern when the compound is used as a key intermediate in multi‑step syntheses where impurities can propagate and amplify.

quality control purity reproducibility chemical procurement

3‑Aminomethyl Handle Enables a Distinct Conjugation Vector Absent in the Commonly Used 4‑Bromo‑1‑methyl‑5‑carboxylic Acid Scaffold

The target compound bears a primary aminomethyl group at the pyrazole 3‑position, whereas the most closely related commercial building block, 4‑bromo‑1‑methyl‑1H‑pyrazole‑5‑carboxylic acid (CAS 84547‑84‑2), has no substituent at the 3‑position [1]. This additional primary amine provides a nucleophilic handle for amide bond formation, reductive amination, sulfonamide synthesis, or urea coupling without requiring a deprotection step. The 3‑aminomethyl group is separated from the ring by a methylene spacer, potentially reducing steric hindrance relative to direct 3‑amino analogs (e.g., 3‑amino‑4‑bromo‑1‑methyl‑1H‑pyrazole‑5‑carboxylic acid, CAS 1368146‑64‑8) where the amino group is directly attached to the electron‑withdrawing pyrazole ring, lowering its nucleophilicity .

scaffold diversification medicinal chemistry amine handle parallel synthesis

Procurement Viability: Multi‑Gram Availability with Transparent Tiered Pricing Enables Scalable Research Programs

CAS 2137604‑66‑9 is listed by multiple reputable suppliers with transparent tiered pricing for quantities ranging from 100 mg to 10 g . For example, Fujifilm Wako offers the compound at JPY 154,900 for 100 mg and JPY 1,918,400 for 10 g (as of 2025‑05‑09) . This pricing transparency permits accurate budgeting for exploratory (100–250 mg) and scale‑up (1–10 g) phases. In contrast, closely related analogs such as the methyl ester derivative (Methyl 5‑(aminomethyl)‑4‑bromo‑2‑methylpyrazole‑3‑carboxylate, CAS 2248357‑46‑0) are listed at USD 935 for only 50 mg, representing a >10‑fold higher cost per gram at the screening scale [1].

procurement scalability cost‑effectiveness research supply chain

Recommended Application Scenarios for 3-(Aminomethyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid Hydrobromide


Medicinal Chemistry: Parallel Amide Library Synthesis via Dual Orthogonal Handles

The free carboxylic acid at C5 can be activated (e.g., HATU, EDC/HOBt) and coupled to a diverse set of amines, while the aliphatic primary amine at the 3‑aminomethyl position can be simultaneously or sequentially functionalized via reductive amination or sulfonylation . This dual‑handle strategy permits the rapid generation of >100‑member libraries in 96‑well plate format without intermediate purification. The hydrobromide salt form ensures complete dissolution in DMF or DMSO, critical for automated liquid handling.

Chemical Biology: PROTAC Linker Attachment Point via Bromo Substituent

The C4 bromine atom serves as a handle for Pd‑catalyzed cross‑coupling (Suzuki, Sonogashira, Buchwald‑Hartwig) to introduce aryl, alkynyl, or amino substituents [1]. This enables the installation of a PROTAC linker while preserving the carboxylic acid for E3 ligase ligand conjugation and the aminomethyl group for target‑protein ligand attachment, creating a trifunctional PROTAC precursor scaffold.

Agrochemical Discovery: Pyrazole Carboxamide Fungicide Lead Optimization

Pyrazole‑5‑carboxamides are a privileged scaffold in modern fungicide discovery (e.g., SDHI inhibitors) [2]. The bromine atom at C4 provides a synthetic handle for late‑stage diversification to fine‑tune lipophilicity (e.g., replacement with CF₃, cyclopropyl, or substituted phenyl), while the acid and amine functionalities allow independent optimization of the carboxamide and amine‑derived moieties without laborious protecting‑group manipulations . The ≥95 % purity with full QC documentation meets the reproducibility requirements of industrial agrochemical screening cascades.

Small‑Molecule Probe Development: Fluorescent or Biotin Conjugation via the Aminomethyl Handle

The nucleophilic primary amine can be directly conjugated to activated esters of fluorophores (e.g., BODIPY‑NHS, fluorescein‑NHS) or biotin‑NHS under mild aqueous conditions (pH 8.0–8.5, 1 h, RT), while the C4 bromine remains available for subsequent structure‑activity relationship exploration . This orthogonal reactivity pattern simplifies the design of target‑engagement probes without requiring separate linker‑attachment points.

Quote Request

Request a Quote for 3-(aminomethyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.